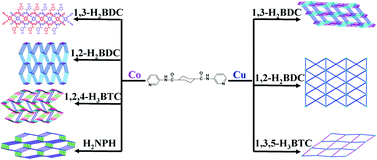Assembly and properties of transition-metal coordination polymers based on semi-rigid bis-pyridyl-bis-amide ligand: effect of polycarboxylates on the dimensionality†
Dalton Transactions Pub Date: 2012-07-04 DOI: 10.1039/C2DT30907F
Abstract
Seven new coordination


Recommended Literature
- [1] A simple and sensitive method for exosome detection based on steric hindrance-controlled signal amplification†
- [2] Concluding remarks: Faraday Discussion on astrochemistry at high resolution
- [3] Front cover
- [4] Author index
- [5] Anomalous electroless deposition of less noble metals on Cu in ionic liquids and its application towards battery electrodes†
- [6] A new approach to hydrophobic and water-resistant poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) films using ionic liquids
- [7] Composite of few-layer MoO3 nanosheets with graphene as a high performance anode for sodium-ion batteries†
- [8] Phase separation of p53 precedes aggregation and is affected by oncogenic mutations and ligands†
- [9] Mass transfer in mesoporous materials: the benefit of microscopic diffusion measurement†
- [10] Biomimetic nanopore for sensitive and selective detection of Hg(ii) in conjunction with single-walled carbon nanotubes†

Journal Name:Dalton Transactions
Research Products
-
1,3-Dibromo-5,5-dimethylhydantoin
CAS no.: 77-48-5
-
CAS no.: 446-61-7
-
CAS no.: 111-46-6
-
3,5-Di(trifluoromethyl)aniline
CAS no.: 328-74-5
-
CAS no.: 94-86-0
-
CAS no.: 3520-14-7
-
CAS no.: 103-50-4
-
1-phenyl-2-sulfanylethan-1-one
CAS no.: 2462-02-4









